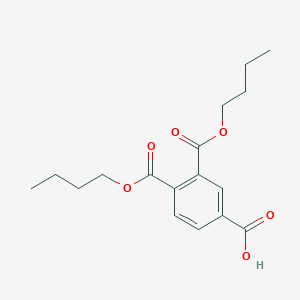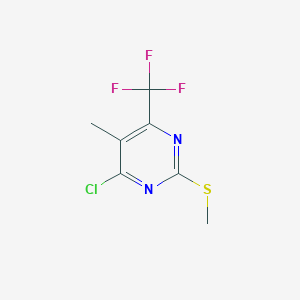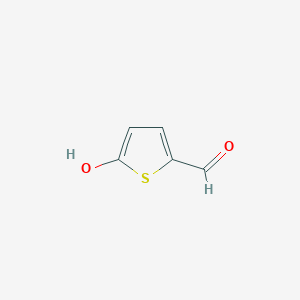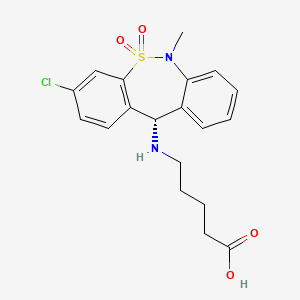
9a,11a,12a,12b-d4 Cortisol 21-Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9a,11a,12a,12b-d4 Cortisol 21-Acetate is a deuterated form of cortisol, a glucocorticoid hormone. This compound is structurally similar to cortisol but contains deuterium atoms at specific positions, making it useful in various scientific research applications. Cortisol itself is involved in the metabolism of fats, proteins, and carbohydrates, and plays a significant role in the body’s response to stress.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9a,11a,12a,12b-d4 Cortisol 21-Acetate involves the incorporation of deuterium atoms into the cortisol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
9a,11a,12a,12b-d4 Cortisol 21-Acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Conversion of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield ketone derivatives, while reduction can produce hydroxyl derivatives .
Applications De Recherche Scientifique
9a,11a,12a,12b-d4 Cortisol 21-Acetate is widely used in scientific research due to its stability and isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and chromatography.
Biology: Studied for its role in metabolic pathways and stress response.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool for adrenal function disorders.
Industry: Utilized in the development of pharmaceuticals and as a quality control standard .
Mécanisme D'action
The mechanism of action of 9a,11a,12a,12b-d4 Cortisol 21-Acetate involves its interaction with glucocorticoid receptors in the body. Upon binding to these receptors, it influences the transcription of specific genes involved in metabolic processes and immune response. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cortisol: The non-deuterated form of the compound.
Cortisone Acetate: Another glucocorticoid with similar therapeutic applications.
Hydrocortisone: A commonly used corticosteroid for inflammation and immune suppression
Uniqueness
9a,11a,12a,12b-d4 Cortisol 21-Acetate is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This makes it particularly valuable in research settings where precise tracking of metabolic pathways is required .
Propriétés
Formule moléculaire |
C23H32O6 |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
[2-oxo-2-[(8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1/i11D2,18D,20D |
Clé InChI |
ALEXXDVDDISNDU-LPXHYCATSA-N |
SMILES isomérique |
[2H][C@]12[C@@H](CCC3=CC(=O)CC[C@@]31C)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)COC(=O)C)O |
SMILES canonique |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2R)-2-[[2-(2-Hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride (Desethyltamsulosin Hydrochloride)](/img/structure/B13437740.png)
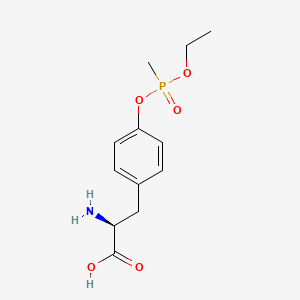
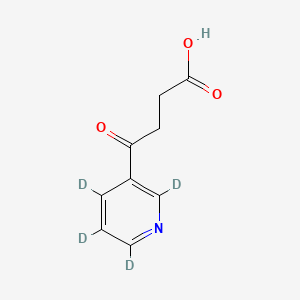
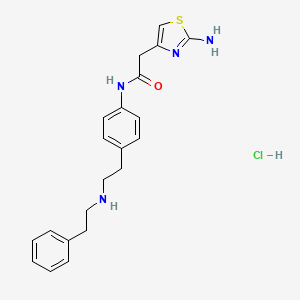
![(2'R)-2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine](/img/structure/B13437793.png)
